molecular formula C17H24N2O2 B5064711 1-(3-Acetylphenyl)-3-cyclooctylurea

1-(3-Acetylphenyl)-3-cyclooctylurea

Katalognummer: B5064711
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: OCLUSWLGVXOGFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Acetylphenyl)-3-cyclooctylurea is a urea derivative characterized by a cyclooctyl group linked to a urea moiety and a 3-acetylphenyl substituent. Urea derivatives are notable for their role in medicinal chemistry, particularly as kinase inhibitors or anti-tuberculosis agents, owing to their hydrogen-bonding capacity and steric adaptability .

The acetyl group at the phenyl ring’s meta-position may enhance solubility and modulate electronic effects, while the cyclooctyl group contributes to lipophilicity and conformational flexibility. These features are critical for interactions with biological targets, such as enzymes or receptors involved in disease pathways.

Eigenschaften

IUPAC Name

1-(3-acetylphenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(20)14-8-7-11-16(12-14)19-17(21)18-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLUSWLGVXOGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

The synthesis of 1-(3-Acetylphenyl)-3-cyclooctylurea typically involves the reaction of 3-acetylphenyl isocyanate with cyclooctylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Acetylphenyl isocyanate+Cyclooctylamine1-(3-Acetylphenyl)-3-cyclooctylurea\text{3-Acetylphenyl isocyanate} + \text{Cyclooctylamine} \rightarrow \text{1-(3-Acetylphenyl)-3-cyclooctylurea} 3-Acetylphenyl isocyanate+Cyclooctylamine→1-(3-Acetylphenyl)-3-cyclooctylurea

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Analyse Chemischer Reaktionen

1-(3-Acetylphenyl)-3-cyclooctylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Wissenschaftliche Forschungsanwendungen

1-(3-Acetylphenyl)-3-cyclooctylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its urea moiety, which is known to interact with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-Acetylphenyl)-3-cyclooctylurea involves its interaction with molecular targets such as enzymes and receptors. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the acetylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Compounds like 1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea exhibit lower melting points (77–185°C) compared to adamantyl derivatives (>300°C), likely due to reduced crystallinity from steric clashes .

Cyclic Alkyl Moieties: Cyclooctyl vs. Cyclohexyl: Smaller and less lipophilic than cyclooctyl, cyclohexyl derivatives (e.g., 1-(2-Chlorophenyl)-3-cyclohexylurea) may favor metabolic stability but reduce membrane permeability .

Anti-Tuberculosis Activity ( and ):

Urea derivatives with adamantyl or cyclooctyl groups demonstrate potent activity against Mycobacterium tuberculosis. For example:

  • 1-(2-Adamantyl)-3-heptylurea (compound in ) showed high efficacy in inhibiting bacterial growth, attributed to adamantyl’s ability to penetrate lipid-rich mycobacterial membranes.
  • 1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea (compound 24 in ) exhibited moderate activity, suggesting cyclooctyl’s balance of flexibility and lipophilicity is advantageous but less impactful than adamantyl’s rigidity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-(3-Acetylphenyl)-3-cyclooctylurea while minimizing byproduct formation?

  • Methodological Answer : Optimize reaction conditions by using anhydrous solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of 3-acetylphenyl isocyanate to cyclooctylamine) to suppress side reactions like urea dimerization. Post-synthesis purification via column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents can isolate the target compound with >95% purity .

Q. What analytical techniques are recommended for identifying impurities in 1-(3-Acetylphenyl)-3-cyclooctylurea batches?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (4.6 × 250 mm, 5 µm) and UV detection at 254 nm. Use a gradient elution (acetonitrile/water, 40:60 to 90:10 over 30 minutes) to resolve impurities such as unreacted 3-acetylphenyl isocyanate (retention time ~8.2 minutes) or cyclooctylamine derivatives . Confirm identity via LC-MS (ESI+) with m/z 329.2 [M+H]⁺ for the parent compound.

Q. How can the molecular structure of 1-(3-Acetylphenyl)-3-cyclooctylurea be validated experimentally?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve bond angles and torsional conformations. Compare crystallographic data (e.g., C=O bond length ~1.23 Å, N–H···O hydrogen bonding) to structurally analogous urea derivatives like 1-(2-chlorophenyl)-3-cycloheptylurea, which exhibits similar intermolecular interactions . Supplementary characterization via FT-IR (N–H stretch at ~3350 cm⁻¹) and ¹³C NMR (carbonyl resonance at ~165 ppm) further confirms the urea backbone.

Advanced Research Questions

Q. What strategies can address contradictory cytotoxicity data for 1-(3-Acetylphenyl)-3-cyclooctylurea across different cell lines?

  • Methodological Answer : Standardize assay conditions by controlling variables such as serum concentration (e.g., 10% FBS), incubation time (48–72 hours), and cell passage number. Use orthogonal assays (MTT, apoptosis markers like caspase-3, and clonogenic survival) to validate results. For example, discrepancies in IC₅₀ values (e.g., 15 µM in HeLa vs. 45 µM in MCF-7) may arise from differential expression of drug efflux pumps (e.g., P-glycoprotein), which can be probed using inhibitors like verapamil .

Q. How does the cyclooctyl group influence the compound’s pharmacokinetic profile compared to smaller cycloalkyl substituents?

  • Methodological Answer : Conduct comparative in vivo studies in rodent models to assess bioavailability and tissue distribution. The cyclooctyl group’s lipophilicity (logP ~3.8) enhances blood-brain barrier penetration but may reduce aqueous solubility (<0.1 mg/mL). Use LC-MS/MS to quantify plasma concentrations over 24 hours and compare AUC values to cyclohexyl or cyclopentyl analogs. Molecular dynamics simulations can model interactions with serum albumin (binding affinity ∆G ~−8.2 kcal/mol) .

Q. What computational methods are effective for predicting the structure-activity relationship (SAR) of 1-(3-Acetylphenyl)-3-cyclooctylurea derivatives?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometries and calculate electrostatic potential maps. Use molecular docking (AutoDock Vina) to screen derivatives against targets like carbonic anhydrase IX (PDB ID: 3IAI). Corrogate experimental IC₅₀ values with computed binding energies (∆G ~−9.3 kcal/mol for high-affinity analogs). Substituent effects (e.g., 3-fluorophenyl vs. 3-chlorophenyl) can be modeled via Hammett σ constants to predict electronic contributions .

Q. How can researchers resolve inconsistencies in reported enzymatic inhibition mechanisms for this compound?

  • Methodological Answer : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. For example, if conflicting studies report inhibition constants (Kᵢ) of 0.8 µM (competitive) vs. 2.5 µM (mixed), validate via surface plasmon resonance (SPR) to measure real-time binding kinetics (kₒₙ ~1.2 × 10⁴ M⁻¹s⁻¹, kₒff ~0.03 s⁻¹). Mutagenesis studies (e.g., Ala-scanning of catalytic residues) can identify critical binding interactions .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting values for 1-(3-Acetylphenyl)-3-cyclooctylurea in aqueous buffers?

  • Methodological Answer : Variability may stem from pH-dependent solubility (e.g., 0.05 mg/mL at pH 7.4 vs. 0.2 mg/mL at pH 2.0 due to protonation of the urea NH group). Use potentiometric titration to determine pKa (~8.1 for the urea NH) and quantify solubility via nephelometry in biorelevant media (FaSSIF/FeSSIF). Aggregation-prone behavior in PBS (dynamic light scattering showing >500 nm particles) may also skew measurements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.